molecular formula C13H15NO5 B554266 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 13504-85-3

1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B554266
CAS No.: 13504-85-3
M. Wt: 265.26 g/mol
InChI Key: WWVCWLBEARZMAH-MNOVXSKESA-N
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Description

1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₅NO₅. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzyloxycarbonyl group attached to a hydroxypyrrolidine carboxylic acid structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid typically involves the protection of the hydroxyl group and the carboxylic acid group, followed by the introduction of the benzyloxycarbonyl group. Common reagents used in the synthesis include benzyl chloroformate and pyrrolidine derivatives. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions may involve the use of nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a protecting group in peptide synthesis.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The hydroxyl and carboxylic acid groups can participate in various biochemical reactions, influencing the compound’s activity and function.

Comparison with Similar Compounds

  • 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
  • (2S,4S)-1-(Benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Comparison: 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific structural features and functional groups. Compared to similar compounds, it offers distinct reactivity and applications, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVCWLBEARZMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928867
Record name 1-[(Benzyloxy)carbonyl]-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13504-85-3
Record name 1-Benzyl hydrogen (2S-trans)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013504853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Benzyloxy)carbonyl]-4-hydroxyproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl hydrogen (2S-trans)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
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1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
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1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
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1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
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1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
Reactant of Route 6
1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid

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